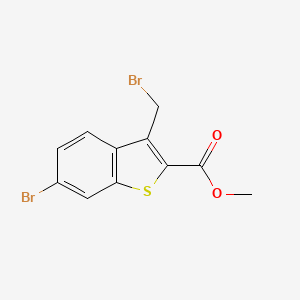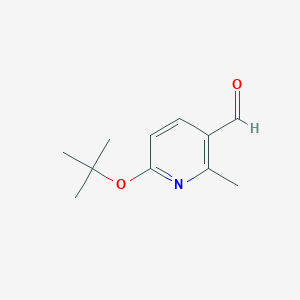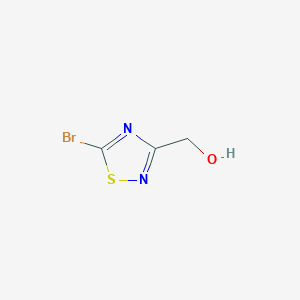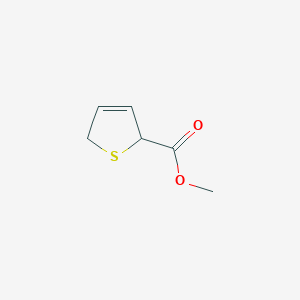![molecular formula C11H17NO3 B6602006 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid CAS No. 1538203-13-2](/img/structure/B6602006.png)
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid (2-OA) is an organic compound belonging to the class of carboxylic acids. It is a cyclic, unsaturated, and non-aromatic molecule which is of particular interest due to its wide range of applications in the field of biochemistry and medicinal chemistry. 2-OA is a versatile building block for the synthesis of many other compounds and has been extensively studied in the literature. In
Mécanisme D'action
The exact mechanism of action of 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid is not yet fully understood. However, it is believed that it acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to reduce the aggregation of amyloid-β peptide in vitro, suggesting that it may have a role in the prevention of Alzheimer’s disease.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been found to reduce the aggregation of amyloid-β peptide in vitro, suggesting that it may have a role in the prevention of Alzheimer’s disease. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid is a versatile compound that is widely used in laboratory experiments. One of the main advantages of using this compound is its ease of synthesis, as it can be synthesized through a number of different methods. Additionally, it is a relatively inexpensive compound, making it an attractive option for research. However, there are some limitations to using this compound in laboratory experiments, such as its instability in aqueous solutions and its low solubility in organic solvents.
Orientations Futures
Given the wide range of applications of 2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid, there are a number of potential future directions for research. One of the most promising avenues of research is the development of new and improved synthesis methods for this compound. Additionally, further research into the mechanism of action of this compound, as well as its biochemical and physiological effects, could yield valuable insights into its potential therapeutic applications. Finally, more research into the potential anti-cancer and anti-inflammatory properties of this compound could lead to new treatments for these diseases.
Méthodes De Synthèse
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid can be synthesized through a number of different methods. One of the most commonly used methods is the reaction of 1-azaspiro[4.5]decan-3-one with acetic anhydride in the presence of a base. The reaction takes place in an inert atmosphere, typically under nitrogen or argon, and the resulting product is purified by column chromatography. Another method involves the use of a palladium-catalyzed reaction of 1-azaspiro[4.5]decan-3-one with acetic anhydride in the presence of a base. This method has been found to be more efficient than the first, with higher yields and shorter reaction times.
Applications De Recherche Scientifique
2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid has a wide range of applications in the field of scientific research. It is used as a building block for the synthesis of other compounds, such as chiral auxiliaries and inhibitors of cytochrome P450 enzymes. It has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of Alzheimer’s disease, as it has been found to reduce the aggregation of amyloid-β peptide in vitro.
Propriétés
IUPAC Name |
2-(3-oxo-2-azaspiro[4.5]decan-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-7-11(4-2-1-3-5-11)8(12-9)6-10(14)15/h8H,1-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPELOJIJFPNRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)




![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)


![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)